1,3,5-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula C₆H₃F₃ and a molecular weight of 132.0832 g/mol. It is also known as sym-trifluorobenzene. The compound features three fluorine atoms substituted at the 1, 3, and 5 positions of the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives . The presence of fluorine atoms enhances the compound's thermal stability and reactivity, making it an important intermediate in various chemical syntheses.
This technique probes the rotational motion of molecules. A study by Schlupf et al. used high-resolution Raman spectroscopy with a single-mode argon laser to investigate the rotational spectra of 1,3,5-Trifluorobenzene. This research provided insights into the molecule's rotational constants and structure [].
NMR spectroscopy provides information about the atomic environment experienced by different nuclei within a molecule. Yim and Gilson analyzed the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene dissolved in a nematic liquid crystal. This study aimed to understand the interaction between the molecule and the liquid crystal environment.
Several methods exist for synthesizing 1,3,5-trifluorobenzene:
1,3,5-Trifluorobenzene has several applications across various fields:
Studies on interaction mechanisms involving 1,3,5-trifluorobenzene focus on its behavior with other chemical species. For example:
Several compounds share structural similarities with 1,3,5-trifluorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trifluoromethylbenzene | C₇H₅F₃ | Contains one trifluoromethyl group at any position on the benzene ring. |
1,2,4-Trifluorobenzene | C₆H₃F₃ | Different substitution pattern (ortho vs. para). |
Difluorobenzene | C₆H₄F₂ | Two fluorine atoms leading to different reactivity patterns. |
The uniqueness of 1,3,5-trifluorobenzene lies in its symmetrical arrangement of fluorine atoms and its resultant physical and chemical properties that differ from those of other trifluoro-substituted benzenes. Its distinct thermal stability and ability to form stable interfaces make it particularly valuable in battery technology compared to its analogs.
Flammable;Irritant